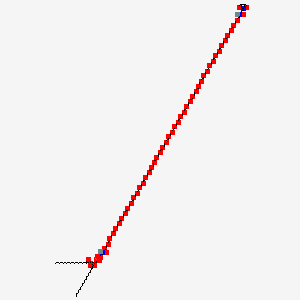
DSPE-PEG46-NH-Mal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide (DSPE-PEG46-NH-Mal) is a PEG-modified lipid. It is widely used in the formation of long-circulating liposomes and micelles, which are essential for drug delivery systems. This compound is known for its ability to maintain the integrity of micelle particles even under hemodilution, making it suitable for targeting and accumulating in solid tumors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves the conjugation of polyethylene glycol to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. The reaction typically proceeds under mild conditions to avoid degradation of the lipid and polymer components. The maleimide group is introduced to the polyethylene glycol chain, which allows for further functionalization with thiol-containing molecules .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent reaction conditions to ensure consistency and quality. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then lyophilized and stored under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-containing molecules: These are commonly used to react with the maleimide group.
Major Products Formed
Thioether-linked conjugates: Formed from the reaction of the maleimide group with thiol-containing molecules.
Maleamic acid derivatives: Formed from the hydrolysis of the maleimide group.
科学研究应用
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide has a wide range of applications in scientific research:
Drug Delivery: Used in the formulation of long-circulating liposomes and micelles for targeted drug delivery to tumors.
Bioconjugation: The maleimide group allows for the conjugation of peptides, proteins, and other biomolecules, facilitating targeted delivery and imaging.
Nanoparticle Functionalization: Used to functionalize nanoparticles for improved stability and targeting in biomedical applications.
Vaccine Development: Employed in the display of antigens on liposomes for vaccine development.
作用机制
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves its ability to form stable micelles and liposomes that can encapsulate therapeutic agents. The maleimide group facilitates the conjugation of thiol-containing molecules, allowing for targeted delivery. The polyethylene glycol component provides steric stabilization, prolonging circulation time and reducing uptake by the reticuloendothelial system .
相似化合物的比较
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-Maleimide (DSPE-PEG-Maleimide): Similar in structure but with different polyethylene glycol chain lengths.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-NHS (DSPE-PEG-NHS): Contains an N-hydroxysuccinimide group instead of a maleimide group, used for amine conjugation.
Uniqueness
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide is unique due to its specific polyethylene glycol chain length and the presence of the maleimide group, which allows for selective conjugation with thiol-containing molecules. This specificity makes it highly suitable for targeted drug delivery and bioconjugation applications .
属性
分子式 |
C141H271N3O58P- |
|---|---|
分子量 |
2967.6 g/mol |
IUPAC 名称 |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C141H272N3O58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-139(148)199-133-135(202-140(149)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)134-201-203(151,152)200-42-39-143-141(150)198-132-131-197-130-129-196-128-127-195-126-125-194-124-123-193-122-121-192-120-119-191-118-117-190-116-115-189-114-113-188-112-111-187-110-109-186-108-107-185-106-105-184-104-103-183-102-101-182-100-99-181-98-97-180-96-95-179-94-93-178-92-91-177-90-89-176-88-87-175-86-85-174-84-83-173-82-81-172-80-79-171-78-77-170-76-75-169-74-73-168-72-71-167-70-69-166-68-67-165-66-65-164-64-63-163-62-61-162-60-59-161-58-57-160-56-55-159-54-53-158-52-51-157-50-49-156-48-47-155-46-45-154-44-43-153-41-38-142-136(145)37-40-144-137(146)35-36-138(144)147/h35-36,135H,3-34,37-134H2,1-2H3,(H,142,145)(H,143,150)(H,151,152)/p-1/t135-/m0/s1 |
InChI 键 |
UWURYGSPACNPEA-NVEVJRGJSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















